molecular formula C10H15F2NO2 B1490936 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid CAS No. 1874111-88-2

3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid

Cat. No.: B1490936
CAS No.: 1874111-88-2
M. Wt: 219.23 g/mol
InChI Key: WFLKDXYUTQUEQE-UHFFFAOYSA-N
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Description

3-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid is a fluorinated bicyclic pyrrolidine derivative with a propanoic acid side chain. Its structure combines a hexahydrocyclopenta[c]pyrrole core substituted with two fluorine atoms at the 4-position, linked to a three-carbon carboxylic acid chain.

Properties

IUPAC Name

3-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO2/c11-10(12)3-1-7-5-13(6-8(7)10)4-2-9(14)15/h7-8H,1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLKDXYUTQUEQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)CCC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features. The compound's difluorinated cyclopentane structure is hypothesized to confer various biological activities, making it an intriguing subject for research.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : 3-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)propanoic acid
  • Molecular Formula : C10H14F2N2O2
  • Molecular Weight : 220.23 g/mol

Structural Features

FeatureDescription
Cyclopentane CoreContains a cyclopenta[c]pyrrole moiety
Fluorine SubstituentsTwo fluorine atoms at the 4-position
Functional GroupsPropanoic acid group contributing to reactivity

Pharmacological Potential

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

  • Antimicrobial Activity : The presence of fluorine atoms can enhance the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against bacterial strains.
  • Antidiabetic Effects : Compounds derived from similar frameworks have shown promise in inhibiting enzymes involved in carbohydrate metabolism.

Case Studies and Research Findings

  • Antimicrobial Studies :
    A study exploring the antimicrobial properties of related compounds demonstrated significant activity against various pathogens. The difluorinated structure is believed to play a critical role in enhancing efficacy. For instance, derivatives of cyclopentane have shown zones of inhibition ranging from 15 mm to 25 mm against common bacterial strains such as E. coli and Staphylococcus aureus .
  • Metabolic Studies :
    In metabolic studies involving models like cholesterol-fed hamsters, compounds with similar structures exhibited ED50 values indicating their potential as cholesterol absorption inhibitors. Such findings suggest that this compound may also influence lipid metabolism positively .

The proposed mechanisms through which this compound may exert its biological effects include:

  • Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
  • Membrane Interaction : The lipophilic nature due to fluorination may enhance interaction with cell membranes, facilitating penetration and action within cells.

Summary of Findings

The biological activity of this compound is under preliminary investigation but shows promise based on structural analogs. Key areas of interest include:

  • Antimicrobial Effects : Potential effectiveness against a variety of pathogens.
  • Metabolic Regulation : Possible roles in managing cholesterol levels and influencing metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid are scarce, comparisons can be drawn to structurally related compounds based on the evidence and general chemical principles.

Functional Group Analogues

  • 3-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine (CAS: 2097993-58-1):
    This amine derivative shares the same bicyclic core but replaces the terminal carboxylic acid with an amine group. Key differences include:
    • Reactivity : The amine is more nucleophilic, enabling conjugation with carbonyl groups or electrophiles, whereas the carboxylic acid may participate in salt formation or esterification.
    • Physicochemical Properties : The carboxylic acid (pKa ~4-5) is ionized at physiological pH, enhancing water solubility, while the amine (pKa ~9-11) is protonated, affecting membrane permeability.
    • Safety Profile : The amine’s safety guidelines (P201, P210) emphasize handling precautions due to flammability and reactivity, whereas carboxylic acids often require storage away from bases.

Fluorinated Bicyclic Compounds

Fluorinated bicyclic systems (e.g., hexahydrocyclopenta[c]pyrroles) are prized for their conformational rigidity and metabolic stability. Compared to non-fluorinated analogues:

  • Lipophilicity : Fluorination increases logP values, enhancing blood-brain barrier penetration but possibly reducing aqueous solubility.

Preparation Methods

Formation of the Bicyclic Core

The bicyclic hexahydrocyclopenta[c]pyrrole ring system is typically constructed via cyclization reactions starting from suitably substituted precursors. These precursors often contain functionalities enabling intramolecular cyclization under acidic or basic catalysis.

  • Cyclization Conditions: Commonly employed solvents include ethanol or 2-propanol, with reaction temperatures maintained at reflux to facilitate ring closure.
  • Catalysts: Acidic catalysts such as acetic acid or p-toluenesulfonic acid may be used to promote cyclization and stabilize intermediates.

Attachment of Propanoic Acid Moiety

The propanoic acid group is introduced via alkylation or acylation reactions targeting the nitrogen atom of the pyrrole ring.

  • Alkylation: Using halo-propanoic acid derivatives or their esters under basic conditions.
  • Acylation: Employing activated carboxylic acid derivatives such as acid chlorides or anhydrides.
  • Esterification: In some routes, ester intermediates are formed and subsequently hydrolyzed to the free acid.

Reaction Conditions and Purification

  • Solvents: Ethanol, 2-propanol, diethyl ether, and dimethyl sulfoxide are commonly used throughout the synthesis.
  • Temperature: Reflux temperatures are typical for cyclization and condensation steps, while fluorination steps may require lower temperatures to maintain selectivity.
  • Purification: The final compound is purified by crystallization or chromatographic techniques. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm structure and purity.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Catalysts Solvent(s) Temperature Notes
1 Cyclization Acid catalyst (AcOH, p-TsOH) Ethanol, 2-propanol Reflux Formation of bicyclic hexahydrocyclopenta[c]pyrrole core
2 Difluorination Electrophilic fluorinating agent (e.g., DAST) Diethyl ether, DMSO Controlled, often low temperature Introduction of 4,4-difluoro substituents
3 Alkylation/Acylation Halo-propanoic acid derivatives or acid chlorides Ethanol, 2-propanol Reflux or room temp Attachment of propanoic acid side chain
4 Purification Crystallization, chromatography Various Ambient Final isolation and purity confirmation

Research Findings and Analytical Confirmation

  • Structural Confirmation: NMR spectroscopy (¹H and ¹³C) and mass spectrometry are utilized to confirm the bicyclic structure, fluorine substitution pattern, and propanoic acid moiety.
  • Yield Optimization: Reaction parameters such as solvent choice, temperature, and catalyst loading are optimized to maximize yield and minimize side products.
  • Isomerism Considerations: The compound’s bicyclic structure and fluorine substitution may lead to stereoisomerism; however, controlled synthesis and purification yield predominantly one isomeric form.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid
Reactant of Route 2
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3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid

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